Cyclohexyl bromoacetate Cyclohexyl bromoacetate
Brand Name: Vulcanchem
CAS No.: 6289-39-0
VCID: VC14421718
InChI: InChI=1S/C8H13BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2
SMILES:
Molecular Formula: C8H13BrO2
Molecular Weight: 221.09 g/mol

Cyclohexyl bromoacetate

CAS No.: 6289-39-0

Cat. No.: VC14421718

Molecular Formula: C8H13BrO2

Molecular Weight: 221.09 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl bromoacetate - 6289-39-0

Specification

CAS No. 6289-39-0
Molecular Formula C8H13BrO2
Molecular Weight 221.09 g/mol
IUPAC Name cyclohexyl 2-bromoacetate
Standard InChI InChI=1S/C8H13BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2
Standard InChI Key JTYINBWQGXHZLX-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)OC(=O)CBr

Introduction

Synthesis and Industrial Preparation

The synthesis of cyclohexyl bromoacetate typically involves a two-step process: bromination of acetic acid derivatives followed by esterification with cyclohexanol. A patented method for bromoacetic acid esters (US4123443A) outlines a one-pot procedure using chloroacetic acid, an alkali metal bromide, and sulfuric acid .

Reaction Mechanism:

  • Bromination: Chloroacetic acid reacts with sodium bromide in the presence of concentrated sulfuric acid, replacing the chlorine atom with bromine:

    ClCH2COOH+NaBrH2SO4BrCH2COOH+NaCl\text{ClCH}_2\text{COOH} + \text{NaBr} \xrightarrow{\text{H}_2\text{SO}_4} \text{BrCH}_2\text{COOH} + \text{NaCl}
  • Esterification: The resulting bromoacetic acid undergoes Fischer esterification with cyclohexanol:

    BrCH2COOH+C6H11OHH2SO4BrCH2COOC6H11+H2O\text{BrCH}_2\text{COOH} + \text{C}_6\text{H}_{11}\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{BrCH}_2\text{COOC}_6\text{H}_{11} + \text{H}_2\text{O}

Table 1: Optimized Synthesis Conditions

ParameterValue/Range
Temperature40–70°C
CatalystConcentrated H₂SO₄
SolventToluene (azeotropic)
Reaction Time4–6 hours
Yield75–85%

This method emphasizes cost efficiency and scalability, leveraging inexpensive raw materials and avoiding intermediate isolation .

Physicochemical Properties

Data for cyclohexyl bromoacetate is sparse, but analogs such as 4-(butan-2-yl)cyclohexyl bromoacetate (CAS 59956-69-3) offer relevant insights :

Table 2: Physical Properties of 4-(butan-2-yl)cyclohexyl bromoacetate

PropertyValue
Density1.22 g/cm³
Boiling Point301.2°C at 760 mmHg
Refractive Index1.485
Flash Point135.9°C
Vapor Pressure0.00107 mmHg at 25°C

The parent compound is expected to exhibit similar trends, with slight variations due to the absence of the butan-2-yl substituent.

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromoacetyl group undergoes facile nucleophilic substitution, enabling applications in:

  • Pharmaceutical Synthesis: As a building block for β-bromoethyl derivatives in anticancer agents.

  • Polymer Chemistry: Crosslinking agent for modifying polyester resins .

Cross-Coupling Reactions

Like bromocyclohexane, cyclohexyl bromoacetate participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl boronic acids .

Solvent Properties

Cyclohexyl bromoacetate’s moderate polarity (ε ≈ 8–10) makes it suitable for:

  • Colloid Science: Index-matching fluid in confocal microscopy (e.g., PMMA particle visualization) .

  • Coating Formulations: Solvent for cellulose acetate and acrylics.

Exposure RouteEffects
InhalationRespiratory irritation, dizziness
Dermal ContactSkin irritation
Chronic ExposureHepatic/renal toxicity (suspected)

Precautionary Measures:

  • Use nitrile gloves and fume hoods.

  • Store in airtight containers away from oxidizers.

Recent Advances and Research Directions

Recent patents highlight innovations in bromoacetate chemistry, such as:

  • Green Synthesis: Ionic liquid-catalyzed esterification reducing sulfuric acid usage .

  • Bioconjugation: Bromoacetyl tags for antibody-drug conjugates (ADCs).

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